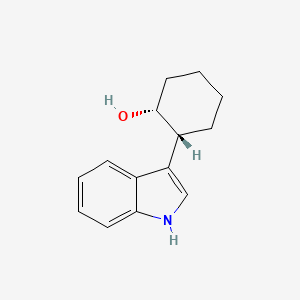

(1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

68221-97-6 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

(1R,2R)-2-(1H-indol-3-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2/t11-,14-/m1/s1 |

InChI Key |

SKDNUUCJZZOOGZ-BXUZGUMPSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C2=CNC3=CC=CC=C32)O |

Canonical SMILES |

C1CCC(C(C1)C2=CNC3=CC=CC=C32)O |

Origin of Product |

United States |

Synthetic Methodologies for 1r,2r 2 1h Indol 3 Yl Cyclohexan 1 Ol

General Synthetic Routes to Indolylcyclohexanol Systems

The core structure of 2-(1H-Indol-3-yl)cyclohexan-1-ol can be assembled through several fundamental organic transformations. A common and direct approach is the Friedel-Crafts alkylation of indole (B1671886) with a suitable cyclohexyl electrophile. nih.govnih.gov One such strategy involves the reaction of indole with cyclohexene (B86901) oxide. This reaction, typically catalyzed by a Lewis acid, results in the opening of the epoxide ring by the nucleophilic C3 position of the indole. The regioselectivity of this reaction generally favors the formation of a 2-indolylcyclohexanol derivative. Subsequent workup quenches the reaction and yields the desired indolylcyclohexanol skeleton.

Alternatively, the indolyl moiety can be introduced via the reaction of an indole nucleophile with 2-halocyclohexanone or cyclohexenone. If 2-chlorocyclohexanone (B41772) is used, the reaction proceeds via nucleophilic substitution. A more common approach involves the Michael addition of indole to cyclohex-2-enone, which establishes the C-C bond at the desired position. The resulting 2-(1H-indol-3-yl)cyclohexan-1-one can then be subjected to a reduction of the ketone functionality to afford the target alcohol. The choice of reducing agent is critical in this step as it can influence the diastereoselectivity of the final product.

Stereoselective Synthesis of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol

Achieving the specific (1R,2R) stereochemistry requires the use of asymmetric synthesis techniques. These methods are designed to control the formation of chiral centers, leading to a preponderance of one enantiomer over the other. The strategies can be broadly categorized into asymmetric approaches, which create the chirality, and diastereoselective transformations, which influence the relative stereochemistry of adjacent chiral centers.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to establish the absolute stereochemistry at the chiral centers. This can be accomplished through various strategies, including the use of chiral starting materials (chiral pool synthesis), the temporary incorporation of a chiral directing group (chiral auxiliary), or the use of a chiral catalyst.

The chiral pool strategy utilizes naturally occurring enantiomerically pure compounds as starting materials. wikipedia.orgyoutube.com These materials, such as carbohydrates, amino acids, or terpenes, possess pre-existing stereocenters that can be elaborated into the desired target molecule. For the synthesis of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol, a suitable chiral starting material would be an enantiopure cyclohexane (B81311) derivative that already contains one or both of the required stereocenters.

For instance, a derivative of an enantiopure cyclohexanediol could serve as a precursor. The stereocenters of the diol can be manipulated through selective protection and activation of the hydroxyl groups. One of the hydroxyls could be converted into a good leaving group, facilitating a nucleophilic substitution by indole. The other hydroxyl group would correspond to the C1-OH in the final product. The success of this approach hinges on the availability of a suitable and economically viable chiral starting material.

Table 1: Illustrative Chiral Pool Precursors for Cyclohexane Systems

| Chiral Precursor | Natural Source/Origin | Relevant Stereocenters | Potential Transformation to Target |

| (-)-Shikimic Acid | Plants | Multiple contiguous stereocenters | Ring functionalization and introduction of indole |

| (R)-Carvone | Spearmint oil | One stereocenter | Enone manipulations and indole addition |

| Quinic Acid | Cinchona bark | Multiple hydroxylated stereocenters | Selective functionalization and substitution |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to an achiral substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. nih.govsigmaaldrich.com

In the context of synthesizing (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol, a chiral auxiliary could be appended to a cyclohexanone (B45756) derivative. For example, a chiral amine, such as a derivative of phenylethylamine or an amino alcohol, could be reacted with cyclohexanone to form a chiral enamine or imine. The steric bulk of the auxiliary would then shield one face of the molecule, directing the incoming indole nucleophile to the opposite face. Subsequent hydrolysis of the imine or enamine and reduction of the ketone would yield the indolylcyclohexanol. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity in the indole addition step.

Table 2: Representative Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Auxiliary Type | Point of Attachment | Expected Stereocontrol Mechanism |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral Hydrazine | Forms a chiral hydrazone with cyclohexanone | Steric hindrance directs nucleophilic attack |

| (R,R)-Pseudoephedrine | Amino Alcohol | Forms a chiral amide with a cyclohexanecarboxylic acid derivative | Rigid chelated intermediate controls enolate alkylation |

| Evans Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) | Oxazolidinone | Acylated with a cyclohexanoyl group | Steric hindrance from the auxiliary directs enolate reactions |

Enantioselective catalysis is a powerful tool in modern organic synthesis where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. princeton.eduacs.org This approach is highly efficient and atom-economical. For the synthesis of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol, a catalytic asymmetric Friedel-Crafts reaction between indole and a cyclohexenone derivative could be employed. organic-chemistry.org

Chiral Lewis acids or Brønsted acids can be used to activate the electrophile and create a chiral environment around the reaction center. nih.govrsc.org For instance, a chiral phosphoric acid could protonate the carbonyl group of cyclohex-2-enone, forming a chiral ion pair. This would then direct the nucleophilic attack of indole from a specific face, leading to an enantiomerically enriched 2-indolylcyclohexanone intermediate. Subsequent diastereoselective reduction of the ketone would then furnish the desired (1R,2R) product. Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful strategy for enantioselective indole alkylations. princeton.edunih.gov

Table 3: Examples of Catalytic Systems for Asymmetric Indole Alkylation

| Catalyst Type | Chiral Ligand/Motif | Electrophile | Typical Yield (%) | Typical ee (%) |

| Chiral Phosphoric Acid | BINOL-derived | α,β-Unsaturated Ketones | 80-95 | 90-99 |

| Chiral Diamine (Iminium Catalysis) | MacMillan-type Imidazolidinone | α,β-Unsaturated Aldehydes | 70-90 | 89-97 |

| Chiral Metal Complex | Cu(II)-BOX, Ni(II)-N,N'-dioxide | α,β-Unsaturated Ketoesters | 85-99 | up to 99 |

Diastereoselective Transformations Leading to (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol

Once one stereocenter is established, either through an asymmetric method or by using a chiral starting material, the second stereocenter can be introduced in a diastereoselective manner. This relies on the existing stereocenter to direct the stereochemical outcome of the subsequent reaction.

A key step in many synthetic routes to (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol is the reduction of the intermediate, (R)-2-(1H-indol-3-yl)cyclohexan-1-one. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions. To obtain the desired (1R,2R) diastereomer, a trans-reduction is required. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less sterically hindered face, which is typically opposite to the adjacent indolyl group. This substrate-controlled reduction often leads to the formation of the trans diastereomer with high selectivity.

Conversely, if the synthesis proceeds through the opening of a chiral epoxide, such as (1R,2R)-1,2-epoxycyclohexane, the indole nucleophile will attack the C2 position in an SN2 fashion. This results in an inversion of configuration at C2 and the formation of the trans product, (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol, directly. The success of this approach is contingent on the enantioselective synthesis of the starting epoxide.

Table 4: Diastereoselective Reduction of (R)-2-(1H-indol-3-yl)cyclohexan-1-one

| Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (trans:cis) |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol | 0 | cis | ~1:3 |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran | 0 | cis | ~1:4 |

| L-Selectride® | Tetrahydrofuran | -78 | trans | >95:5 |

| K-Selectride® | Tetrahydrofuran | -78 | trans | >95:5 |

Stereoselective Reduction of 2-(1H-Indol-3-yl)cyclohexan-1-one

A primary and direct approach to establishing the 1,2-diol stereochemistry is the stereoselective reduction of the corresponding ketone precursor, 2-(1H-Indol-3-yl)cyclohexan-1-one. This transformation is critical as the facial selectivity of the hydride attack on the carbonyl group determines the relative and absolute configuration of the newly formed hydroxyl center.

The reduction of cyclic ketones substituted at the α-position can be influenced by steric and electronic factors of the substituent, directing the incoming nucleophile (hydride) to either the axial or equatorial face of the molecule. To achieve the desired (1R,2R) configuration, which corresponds to a cis relationship between the indole and hydroxyl groups, the hydride must be delivered from the less hindered face, often dictated by the thermodynamically more stable conformation of the substrate where the bulky indole group occupies an equatorial position.

Various reducing agents and catalytic systems have been employed for such transformations. While simple metal hydrides like sodium borohydride may provide a mixture of diastereomers, more sophisticated methods are required for high stereoselectivity. mdpi.comresearchgate.net Biocatalytic reductions using alcohol dehydrogenases (ADHs) offer a powerful tool for achieving high enantioselectivity and diastereoselectivity. mdpi.com For example, the selective bioreduction of 1,4-diaryl-1,4-diones to the corresponding (1S,4S)-diols has been demonstrated with excellent stereocontrol (>99% de and >99% ee) using engineered E. coli expressing specific ADHs. mdpi.com Similar enzymatic systems could be applied to the prochiral 2-(1H-indol-3-yl)cyclohexan-1-one to favor the formation of the desired (1R,2R)-isomer.

| Method | Typical Reagents/Catalysts | Key Features | Potential Outcome for 2-(1H-Indol-3-yl)cyclohexan-1-one |

|---|---|---|---|

| Substrate-Controlled Reduction | NaBH₄, LiAlH₄ | Selectivity depends on the steric hindrance of the α-substituent. Often yields mixtures. | Mixture of cis and trans diastereomers. |

| Directed Reduction | Bulky hydride reagents (e.g., L-Selectride®) | Bulky reagents approach from the less hindered face, potentially increasing diastereoselectivity. | Improved ratio favoring the cis-(1R,2R) product. |

| Asymmetric Transfer Hydrogenation | Ru(II) or Rh(III) complexes with chiral ligands (e.g., (1S,2R)-cis-1-aminoindan-2-ol) | Catalytic method for high enantioselectivity. researchgate.net | High enantiomeric excess (ee) for the desired (1R,2R) isomer. |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) | Extremely high stereo- and enantioselectivity under mild conditions. mdpi.com | Potentially >99% de and >99% ee for the (1R,2R) product. mdpi.com |

Stereocontrolled Nucleophilic Additions

An alternative to ketone reduction involves the stereocontrolled addition of nucleophiles to unsaturated precursors. One such strategy is the nucleophilic ring-opening of a suitably configured epoxide, such as 2-(1H-indol-3-yl)cyclohexene oxide. The epoxide can be formed stereoselectively from 3-indolylcyclohexene, and its subsequent opening by a hydride source would proceed via an anti-periplanar attack, leading to a trans-diol product. To obtain the cis-diol, a syn-dihydroxylation of the alkene precursor would be necessary, for instance, using osmium tetroxide with a chiral ligand.

Another approach involves the conjugate addition of an indole nucleophile to a chiral cyclohexenone derivative. Asymmetric conjugate addition reactions are well-established for creating stereocenters. documentsdelivered.com For instance, the synthesis of chiral 3-substituted cyclohexanones can be achieved via stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones. documentsdelivered.com This strategy would install the indole moiety at the C2 position with defined stereochemistry, followed by a stereoselective reduction of the ketone at C1 as described previously.

Multicomponent Reaction Strategies for Constructing (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol Related Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for rapidly building molecular complexity. arkat-usa.orgnih.gov While a direct MCR synthesis of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol is not prominently documented, MCRs are widely used to construct diverse indole-based heterocyclic scaffolds. arkat-usa.orgrsc.orgresearchgate.net

The Ugi four-component reaction (Ugi-4CR) is a notable example, involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgyoutube.com This reaction is highly versatile and has been adapted for the synthesis of complex peptide-like structures and heterocycles. wikipedia.orgnih.gov Indole derivatives can be incorporated as one of the components. For instance, indole-N-carboxylic acids, prepared from indoles and CO₂, can serve as the carboxylic acid component in a five-component Ugi reaction to generate indole-tethered peptide units. nih.govresearchgate.net By choosing a cyclohexane-based aldehyde or amine, it is conceivable to construct a scaffold related to the target compound. The reaction's primary advantage is its ability to generate diverse chemical libraries from readily available starting materials. wikipedia.org

| Reaction Name | Components | Typical Product Scaffold | Relevance to Indolyl Cyclohexanol (B46403) |

|---|---|---|---|

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acetamido carboxamide derivatives. nih.gov | Can incorporate indole and cyclohexane fragments to build complex related structures. |

| Mannich Reaction | Indole, Aldehyde (e.g., Formaldehyde), Amine | Gramine derivatives (β-amino indoles). arkat-usa.org | Establishes the C-C bond between the indole and an amino-methyl unit, a precursor for more complex side chains. |

| Petasis Reaction | Amine, Aldehyde, Boronic Acid | α-Amino acids and their derivatives. | Could potentially be used with an indole-containing amine or boronic acid to form related structures. |

Innovative Synthetic Pathways and Methodological Advancements in Indolyl Cyclohexanol Preparation

Recent advancements in synthetic methodology offer innovative routes to indolyl cyclohexanol structures. Palladium-catalyzed C-H activation and functionalization is a powerful strategy for directly coupling indoles with other molecules, avoiding the need for pre-functionalized starting materials. nih.gov For example, a one-step sequence involving a palladium(II)-catalyzed oxidative Heck reaction and dehydrogenative aromatization has been developed to synthesize meta-(indol-3-yl)phenols from indoles and cyclohexenone. nih.gov This type of C-H functionalization logic could be adapted to create a direct bond between the indole C3 position and a cyclohexane precursor.

Furthermore, novel cyclization reactions provide access to complex indole-containing systems. nih.govmdpi.com For instance, polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols has been shown to efficiently produce 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. nih.govmdpi.com Such cascade transformations, which form multiple bonds and rings in a single step, represent an efficient and atom-economical approach to complex molecular architectures.

Total Synthesis Strategies Incorporating the (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol Moiety

The (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol moiety, as a chiral building block, is a valuable intermediate in the total synthesis of more complex, biologically active natural products. The indole ring system is a core feature of thousands of alkaloids with diverse pharmacological properties. nih.gov Synthetic strategies often rely on key reactions to construct the core structure, such as the Fischer, Bischler, and Larock indole syntheses. nih.gov

Intramolecular Diels-Alder (IMDA) reactions are frequently employed as a key step to construct the polycyclic frameworks of natural products. elsevierpure.com A synthetic intermediate containing the indolyl cyclohexanol motif could be elaborated into a diene or dienophile, which then undergoes a programmed IMDA reaction to rapidly assemble a complex caged structure, characteristic of many sesquiterpenoid and diterpenoid natural products. elsevierpure.comnih.gov While a specific total synthesis starting directly from (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol is not widely cited, structurally similar monoterpenoid diols, such as derivatives of verbenone, have been used as starting materials for the synthesis of compounds with potent antiparkinsonian activity, highlighting the therapeutic potential of such chiral scaffolds. researchgate.net

Chemical Reactivity and Transformation Studies of 1r,2r 2 1h Indol 3 Yl Cyclohexan 1 Ol

Functional Group Interconversions on the Cyclohexanol (B46403) Ring System

The secondary hydroxyl group on the cyclohexane (B81311) ring is a prime site for various functional group interconversions, including oxidation and substitution reactions. These transformations are fundamental in modifying the properties and extending the synthetic utility of the parent molecule.

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol can be readily oxidized to the corresponding ketone, (1R)-2-(1H-Indol-3-yl)cyclohexan-1-one. This transformation is a common and predictable reaction for secondary alcohols. nih.govrsc.org A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used reagents for this type of oxidation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), manganese-based reagents (e.g., potassium permanganate), and milder, more selective methods such as Swern oxidation or Dess-Martin periodinane oxidation. The reaction generally proceeds with high efficiency, yielding the ketone as the major product. The presence of the indole (B1671886) ring requires consideration, as some harsh oxidizing conditions could potentially affect the electron-rich heterocycle. However, many modern oxidation protocols exhibit high chemoselectivity for the alcohol group. nih.gov

Table 1: Representative Oxidation Reactions of Secondary Alcohols

| Oxidizing Agent | Typical Solvent | General Conditions | Product |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Ketone |

| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Room Temperature | Ketone |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂) | Low Temperature (-78 °C to RT) | Ketone |

| Hydrogen Peroxide (H₂O₂) with catalyst | Acetonitrile | Reflux | Ketone |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. chemistrysteps.comlibretexts.org

This conversion can be achieved by reacting the alcohol with reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine). This reaction forms a sulfonate ester, which is an excellent leaving group, while retaining the stereochemistry at the carbon center. libretexts.org Subsequent reaction with a nucleophile in an SN2 reaction will proceed with inversion of configuration at the C-1 position.

Alternatively, the alcohol can be converted into an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. libretexts.org These reactions can sometimes proceed with retention or inversion of configuration depending on the specific mechanism (SN1 or SN2), which is influenced by the reaction conditions and the substrate's structure. chemistrysteps.com For a secondary alcohol like this, SN2 pathways leading to inversion are often favored under milder conditions. chemistrysteps.com

Table 2: Common Reagents for Hydroxyl Group Substitution

| Reagent | Intermediate/Product | Typical Stereochemical Outcome (SN2) |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (OTs) | Inversion of configuration |

| Methanesulfonyl chloride (MsCl), Triethylamine | Mesylate (OMs) | Inversion of configuration |

| Thionyl chloride (SOCl₂) | Alkyl chloride (Cl) | Inversion of configuration |

| Phosphorus tribromide (PBr₃) | Alkyl bromide (Br) | Inversion of configuration |

Reactions Modifying the 1H-Indol-3-yl Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to a variety of reactions, particularly on the pyrrole (B145914) ring.

Electrophilic Aromatic Substitution on the Indole Ring

Indoles typically undergo electrophilic aromatic substitution preferentially at the C-3 position due to the stability of the resulting cationic intermediate. bhu.ac.in However, in (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol, the C-3 position is already substituted. In such cases, electrophilic attack can still occur at C-3 to form a spirocyclic indolenine intermediate, which then rearranges by migration of one of the C-3 substituents to the C-2 position. quimicaorganica.orgrsc.org This mechanism suggests that electrophilic substitution on 3-substituted indoles can lead to 2,3-disubstituted products. rsc.org

Alternatively, if the C-3 position is sterically hindered or electronically deactivated, direct electrophilic attack may occur at the C-2 position, though this is generally less favorable. bhu.ac.in If both C-2 and C-3 are blocked, substitution can take place on the benzene (B151609) ring, typically at the C-5 or C-6 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. nih.gov

N-Functionalization of the Indole Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation by a base. This allows for N-functionalization through alkylation and acylation reactions.

N-Alkylation: This reaction involves the deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). organic-chemistry.orgrsc.org The choice of base and solvent can be crucial for achieving selectivity for N-alkylation over competing C-3 alkylation. rsc.org Generally, polar aprotic solvents like DMF or THF are used. beilstein-journals.org

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be achieved using various acylating agents like acyl chlorides or anhydrides, often in the presence of a base. organic-chemistry.orgrsc.org More recent methods utilize thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. beilstein-journals.orgnih.gov N-acylation is generally highly chemoselective, as the N-anion of indole is a harder nucleophile than the C-3 position. rsc.org

Table 3: Conditions for N-Functionalization of Indoles

| Reaction Type | Reagents | Base | Solvent | Typical Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaH, KOH | DMF, THF | 1-Alkyl-3-substituted indole |

| N-Acylation | Acyl Chloride (e.g., AcCl) | Pyridine, Et₃N | CH₂Cl₂, THF | 1-Acyl-3-substituted indole |

| N-Acylation | Thioester | Cs₂CO₃ | Xylene | 1-Acyl-3-substituted indole beilstein-journals.orgnih.gov |

Cyclization and Rearrangement Reactions of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol Derivatives

The bifunctional nature of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol and its derivatives allows for intramolecular reactions, leading to the formation of new ring systems.

Cyclization Reactions: Intramolecular cyclization can occur, for example, through an acid-catalyzed reaction where the hydroxyl group acts as a nucleophile attacking an electrophilically activated indole ring, or vice versa. A common cyclization is the Pictet-Spengler reaction, though this typically involves an amine rather than a hydroxyl group. However, analogous acid-catalyzed cyclizations involving the hydroxyl group and the indole nucleus, particularly at the C-2 or C-4 positions, can lead to the formation of fused polycyclic systems. For instance, treatment of a 3-substituted indolylbutanol with boron trifluoride etherate can lead to the formation of a tetrahydrocarbazole. rsc.org Such reactions often proceed via initial electrophilic attack on the indole C-3 position, followed by rearrangement and cyclization. rsc.org

Rearrangement Reactions: Derivatives of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol can undergo various rearrangement reactions. For example, the ketone product from the oxidation of the alcohol can be subjected to a Baeyer-Villiger oxidation, which would convert the cyclohexanone (B45756) ring into a seven-membered lactone. Cope rearrangements are also known for certain indole derivatives, although this typically requires a specific diene system. researchgate.net Furthermore, oxidative cleavage and rearrangement of the indole ring itself, known as the Witkop-Winterfeldt oxidation, can transform the indole core into other heterocyclic structures. caltech.edu

These cyclization and rearrangement reactions are powerful tools for transforming the initial scaffold into more complex, structurally diverse molecules with potential applications in medicinal chemistry and materials science. rsc.orgmdpi.comnih.govrsc.org

Transition Metal-Catalyzed Derivatizations and Transformations of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol

The chemical scaffold of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol presents multiple reactive sites amenable to derivatization through transition metal catalysis. The indole nucleus, with its electron-rich nature, and the secondary alcohol on the cyclohexane ring are primary handles for a variety of catalytic transformations. These reactions can lead to the formation of novel carbon-carbon and carbon-heteroatom bonds, as well as the modulation of the oxidation state of the molecule, thereby providing access to a diverse range of complex structures.

Palladium, rhodium, and copper complexes are among the most versatile catalysts for the functionalization of indole-containing molecules. While direct experimental studies on the transition metal-catalyzed reactions of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from studies on analogous systems bearing either the indole or the cyclohexanol moiety.

Potential palladium-catalyzed transformations could involve the alcohol group or C-H bonds of the indole ring. For instance, palladium(II) catalysts are known to effect the aerobic oxidative annulation of indoles, a process that involves C-H bond functionalization. acs.orgcaltech.edu Such a reaction, if applied intramolecularly to a derivative of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol, could lead to novel polycyclic indole structures. Furthermore, palladium-catalyzed dual C-H or N-H functionalization of indole derivatives with alkenes and arenes has been reported, suggesting that the indole moiety of the target compound could be a substrate for similar intermolecular couplings. beilstein-journals.orgnih.gov

Rhodium catalysts are particularly effective for the C-H activation of the indole nucleus. nih.govbohrium.commdpi.comresearchgate.netnih.gov Specifically, rhodium(III)-catalyzed C-H activation has been widely used for the regioselective alkylation and annulation of indoles. It is conceivable that the indole ring of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol could undergo directed C-H functionalization at the C2 or C7 positions, depending on the specific directing group and reaction conditions employed.

Copper-catalyzed reactions offer another avenue for the derivatization of this compound. Copper catalysts have been utilized for multicomponent coupling and cycloisomerization reactions involving indole derivatives. nih.gov Additionally, copper-catalyzed aza-Michael additions of indoles to unsaturated systems are well-established. organic-chemistry.org These methodologies could potentially be applied to functionalize the nitrogen of the indole ring in (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol.

The following table summarizes potential transition metal-catalyzed derivatizations of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol based on known reactivity of similar indole and cyclohexanol systems.

Table 1: Potential Transition Metal-Catalyzed Reactions

| Catalyst System | Potential Transformation | Expected Product Class |

|---|---|---|

| Palladium(II)/Oxidant | Aerobic Oxidative Annulation | Polycyclic Indole Derivatives |

| Palladium(0)/Ligand | Cross-Coupling at Indole N-H or C-H | Arylated or Alkenylated Indoles |

| Rhodium(III)/Directing Group | C-H Activation/Annulation at Indole C2/C7 | Fused Indole Heterocycles |

| Copper(I)/Ligand | N-Arylation or N-Vinylation of Indole | N-Functionalized Indoles |

Detailed research findings on the application of these catalytic systems to (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol would be necessary to fully elucidate the scope and limitations of its derivatization. Such studies would contribute significantly to the library of complex indole-containing molecules with potential applications in medicinal chemistry and materials science.

Stereochemical Aspects and Conformational Analysis of 1r,2r 2 1h Indol 3 Yl Cyclohexan 1 Ol

Elucidation of Absolute Configuration and Diastereomeric Relationships

The nomenclature (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol precisely defines the absolute configuration at the two chiral centers on the cyclohexane (B81311) ring. The "R" designation, derived from the Latin rectus (right), is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, at carbon 1 (C1), the hydroxyl group receives the highest priority, followed by the bond to carbon 2 (C2), and then the bond to carbon 6 (C6). With the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority traces a clockwise direction, hence the "R" configuration. Similarly, at carbon 2 (C2), the indol-3-yl group has the highest priority, followed by the bond to C1, and then the bond to C3, also resulting in an "R" configuration.

This compound is one of four possible stereoisomers, which exist as two pairs of enantiomers. The diastereomers of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol are the (1R,2S) and (1S,2R) forms. These diastereomers have different spatial arrangements of the substituents and, consequently, distinct physical and chemical properties. The enantiomer of the title compound is (1S,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol.

The relationship between the substituents on the cyclohexane ring in the (1R,2R) isomer is trans, meaning they are on opposite sides of the ring's plane. In contrast, the (1R,2S) and (1S,2R) diastereomers would have a cis relationship, with the substituents on the same side of the plane. This trans arrangement has significant implications for the conformational preferences of the molecule.

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship to (1R,2R) | Substituent Relationship |

|---|---|---|---|---|

| (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol | R | R | Identity | trans |

| (1S,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol | S | S | Enantiomer | trans |

| (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol | R | S | Diastereomer | cis |

| (1S,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol | S | R | Diastereomer | cis |

Conformational Preferences of the Cyclohexane Ring in (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. For (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol, the trans relationship of the substituents allows for a conformation where both the hydroxyl and the indolyl groups are in equatorial positions. This diequatorial conformation is generally the most stable due to the minimization of steric hindrance, particularly 1,3-diaxial interactions. libretexts.org

The alternative chair conformation, accessed through a ring flip, would place both substituents in axial positions. This diaxial conformation is significantly less stable due to the steric strain from 1,3-diaxial interactions between the axial substituents and the axial hydrogens on the same side of the ring. The bulky indolyl group, in particular, would experience severe steric clashes in an axial position. Therefore, the conformational equilibrium strongly favors the diequatorial conformer.

Intramolecular hydrogen bonding between the hydroxyl group and the indole (B1671886) ring system could potentially influence the conformational equilibrium. However, in the diequatorial conformation, the distance and orientation between these groups are generally not favorable for strong hydrogen bonding. In the less stable diaxial conformer, such an interaction might be more geometrically feasible but is unlikely to overcome the significant steric destabilization.

| Conformer | Hydroxyl Group Position | Indolyl Group Position | Relative Stability | Key Interactions |

|---|---|---|---|---|

| Diequatorial | Equatorial | Equatorial | High (Favored) | Minimal steric strain |

| Diaxial | Axial | Axial | Low (Disfavored) | Significant 1,3-diaxial interactions |

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The defined stereochemistry and the resulting conformational preferences of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol are expected to have a profound impact on its chemical reactivity and selectivity. Reactions at the hydroxyl group or the indole ring will be influenced by the accessibility of these functional groups.

In the favored diequatorial conformation, both the hydroxyl and indolyl groups are exposed on the periphery of the molecule, making them accessible to reagents. However, the steric bulk of the adjacent equatorial indolyl group may still influence the approach of reagents to the hydroxyl group, and vice versa.

For reactions involving the cyclohexane ring itself, such as elimination reactions, the stereochemistry is crucial. For an E2 elimination to occur, the proton to be removed and the leaving group (e.g., a derivative of the hydroxyl group) must be in an anti-periplanar arrangement. In the diequatorial conformation of the (1R,2R) isomer, the adjacent hydrogens are not anti-periplanar to the hydroxyl group. A ring flip to the high-energy diaxial conformation would be necessary to achieve the required geometry for an E2 elimination, making such reactions less favorable.

The stereochemistry also dictates the facial selectivity of reactions at the indole ring or additions to the cyclohexane ring. Reagents will preferentially approach from the less sterically hindered face of the molecule, which is determined by the orientation of the existing substituents. This can lead to high levels of diastereoselectivity in subsequent chemical transformations. wikipedia.org

Spectroscopic Techniques for Stereochemical Assignment (e.g., Nuclear Magnetic Resonance, Chiral Chromatography)

The stereochemistry of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol and its diastereomers can be elucidated using a variety of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the relative stereochemistry of substituents on a cyclohexane ring. wordpress.com The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them. In the diequatorial conformation of the (1R,2R) isomer, the proton at C1 (attached to the carbon with the hydroxyl group) and the proton at C2 (attached to the carbon with the indolyl group) are both in axial positions. The coupling between these two axial protons (³J_ax,ax) is typically large (around 8-13 Hz). This large coupling constant would be a key indicator of the trans-diaxial relationship of these protons and, by extension, the trans-diequatorial relationship of the substituents. In contrast, the cis diastereomers would exhibit smaller axial-equatorial or equatorial-equatorial coupling constants.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, confirming their spatial proximity and helping to assign the stereochemistry. wordpress.com For instance, in the diequatorial conformer, NOEs would be expected between the axial protons at C1 and C2 and the other axial protons on the same side of the ring.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a definitive method for separating enantiomers and can also be used to separate diastereomers. wikipedia.org By using a chiral stationary phase (CSP), the enantiomers of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol and its (1S,2S) counterpart can be resolved into two separate peaks. libretexts.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Diastereomers, having different physical properties, can often be separated on a standard achiral stationary phase, but chiral chromatography can also be effective. nih.gov

| Stereoisomer | Predominant Conformation | H1-H2 Relationship | Expected ³J(H1,H2) (Hz) |

|---|---|---|---|

| trans-(1R,2R) | diequatorial | axial-axial | 8-13 |

| cis-(1R,2S) | equatorial-axial | axial-equatorial | 2-5 |

In Vitro Biological Activity and Structure Activity Relationship Sar Studies of 1r,2r 2 1h Indol 3 Yl Cyclohexan 1 Ol and Its Derivatives

General Principles of Indole-Derived Bioactivity in Academic Research

The indole (B1671886) scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic the structure of tryptophan and interact with a multitude of biological targets. nih.gov The diverse bioactivities of indole derivatives stem from several key principles. The indole ring system can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions, which are crucial for binding to proteins and enzymes. nih.gov

The position of substitution on the indole ring profoundly influences the biological activity. nih.govnih.gov For instance, 3-substituted indoles are a major class of indole alkaloids with a high degree of biological activity. nih.govnih.gov The nature of the substituent at this position can dictate the compound's pharmacological profile. The introduction of different functional groups allows for the fine-tuning of electronic properties, lipophilicity, and steric bulk, all of which are critical determinants of a compound's interaction with its biological target.

Furthermore, the indole nucleus is a common feature in natural products, many of which serve as lead compounds for drug development. nih.govnih.gov For example, indole-3-carbinol, found in cruciferous vegetables, and its metabolite 3,3'-diindolylmethane (B526164) have been shown to modulate multiple cellular signaling pathways. nih.gov Academic research often focuses on the synthesis of novel indole derivatives and the subsequent evaluation of their biological effects, aiming to identify new therapeutic agents with improved potency and selectivity. nih.gov

In Vitro Pharmacological and Biological Investigations

No specific in vitro pharmacological and biological investigation data is publicly available for the compound (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol. The following sections discuss the general in vitro activities of related indole derivatives.

While direct receptor binding data for (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol is not available, numerous studies have demonstrated the ability of indole derivatives to modulate various receptors. For instance, a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as potent 5-HT6 receptor agonists. rsc.org The most potent compound in this series, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, exhibited an IC50 of 7.4 nM in a ³H-LSD binding assay and an EC50 of 1.0 nM in a functional assay measuring cyclic AMP production. rsc.org

In another study, indole derivatives D2AAK5, D2AAK6, and D2AAK7 were investigated as ligands for serotonin (B10506) 5-HT1A and 5-HT2A receptors. researchgate.net Molecular docking studies revealed that these compounds interact with key residues in the binding pockets of these receptors, with D2AAK5 forming a halogen bond with Asn6.55 of the 5-HT2A receptor. researchgate.net Furthermore, indole-3-carboxamides have been explored as cannabinoid CB1 receptor agonists, with structural modifications aimed at improving water solubility and potency. nih.gov These examples highlight the potential of the indole scaffold to serve as a template for the design of potent and selective receptor modulators.

Specific enzyme inhibition or activation data for (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol are not documented in the public domain. However, the broader class of indole derivatives has been extensively studied for its enzyme-modulating activities. For example, some indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. nih.govresearchgate.net A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov

Furthermore, indolylindazole-based compounds have been developed as covalent inhibitors of Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in T-cell signaling. Computational studies have provided insights into the interactions between these inhibitors and the ATP binding pocket of ITK. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of an enzyme inhibitor. For instance, in a study of tyrosinase inhibitors, the IC50 values were used to classify the potency of a series of compounds. nih.gov

There is no specific information available regarding the in vitro cellular pathway modulation by (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol. However, indole derivatives are well-known to modulate various cellular pathways. For example, a structure-activity relationship study of indol-3-yl-N-phenylcarbamic amides identified potent inhibitors of the stimulator of interferon genes (STING) pathway. The most potent compound, 21, had a half-maximal inhibitory concentration of 11.5 nM and was shown to inhibit the phosphorylation of STING and interferon regulatory factor 3 (IRF3).

The cGAS-STING pathway is a critical component of the innate immune system, and its dysregulation is implicated in various diseases. The ability of indole derivatives to modulate this pathway highlights their potential as therapeutic agents for immune-related disorders. The general mechanism of action for many bioactive compounds involves the modulation of specific cellular signaling cascades, and the indole scaffold provides a versatile platform for the development of compounds that can selectively target these pathways.

While specific antimicrobial and antifungal data for (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol are not available, numerous studies have demonstrated the antimicrobial and antifungal potential of various indole derivatives. nih.govnih.govnih.gov For instance, a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov Similarly, 1H-indole-4,7-diones have shown good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov

The following table summarizes the in vitro antimicrobial and antifungal activities of selected indole derivatives from various studies. It is important to note that this data is for related compounds and not for (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Indole-triazole conjugates | Escherichia coli | ~250 | nih.gov |

| Indole-triazole conjugates | Pseudomonas aeruginosa | ~250 | nih.gov |

| 1H-Indole-4,7-diones | Candida krusei | - | nih.gov |

| 1H-Indole-4,7-diones | Cryptococcus neoformans | - | nih.gov |

| 1H-Indole-4,7-diones | Aspergillus niger | - | nih.gov |

| 3-substituted indole derivatives | Escherichia coli | >10 | |

| 3-substituted indole derivatives | Micrococcus luteus | >10 |

Note: The table presents a selection of reported activities for various indole derivatives to illustrate the potential of this compound class. Specific MIC values were not always provided in the source material.

Structure-Activity Relationship (SAR) Analysis of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol Analogues

A specific structure-activity relationship (SAR) analysis for (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol and its close analogues is not available in the current literature. However, general SAR principles can be derived from studies on various indole derivatives.

The substitution pattern on the indole ring is a critical determinant of biological activity. For instance, in a series of indole-based HIV-1 fusion inhibitors, the linkage position between two indole rings significantly impacted their activity. nih.gov Compounds with a 6-6' linkage were generally more active than those with 5-6', 6-5', or 5-5' linkages. nih.gov

In a study of indolylindazoles as ITK inhibitors, the nature of the substituent on the indazole ring was found to be crucial for potency. A computational study suggested that both edge-to-face π-π interactions and the dihedral torsion angle contribute to the inhibitors' potency.

For a series of indole-3-carboxamides as cannabinoid CB1 receptor agonists, structural variations were explored to improve water solubility and potency. nih.gov This highlights the importance of physicochemical properties in drug design. Similarly, in a study of aminonaphthols incorporated with indole derivatives, the nature and position of substituents on the indole and naphthol rings influenced their antioxidant and antimicrobial activities.

Impact of Substituents on the Indole and Cyclohexane (B81311) Moieties

No published data is available on how chemical modifications to the indole ring or the cyclohexane ring of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol influence its biological activity. Structure-activity relationship (SAR) studies, which would typically involve synthesizing a series of analogues with different functional groups and evaluating their effects, have not been reported for this compound.

Stereochemical Influence on Observed In Vitro Biological Activities

While the specific stereochemistry of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol is defined, no studies were found that compare its biological activity to its other stereoisomers, such as the (1S,2S), (1R,2S), or (1S,2R) forms. Such comparative studies are essential for understanding how the three-dimensional arrangement of the atoms in the molecule affects its interaction with biological targets.

Applications in Advanced Organic Synthesis

(1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule without loss of stereochemical integrity, serving as a cornerstone of modern asymmetric synthesis. The indole (B1671886) framework is a well-established "privileged" structure, present in thousands of natural isolates and numerous medicinal agents. Consequently, methods for the asymmetric construction of indole-containing molecules are highly sought after.

While direct applications of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol are emerging, the utility of the closely related trans-2-substituted cyclohexanol (B46403) motif as a chiral auxiliary is well-documented. For instance, the analogous compound (1R,2R)-2-phenoxycyclohexan-1-ol has been successfully employed as a chiral auxiliary. researchgate.netresearchgate.net In one application, it was used to synthesize (-)-frontalin, a component of the aggregation pheromone of several beetle species. researchgate.net The synthesis involved the reaction of the pyruvate (B1213749) ester derived from (1R,2R)-2-phenoxycyclohexan-1-ol with an organozinc reagent, followed by reduction and cyclization to yield the target molecule. researchgate.net This demonstrates the principle of using the chiral cyclohexanol scaffold to control stereochemistry in the formation of complex products. researchgate.net

The development of new chiral auxiliaries that are not derived from the natural chiral pool, such as amino acids, offers opportunities to manipulate structural and conformational properties for specific asymmetric transformations. openmedicinalchemistryjournal.com The rigid conformation of the 1,2-disubstituted cyclohexane (B81311) ring in compounds like (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol is of particular interest for inducing high levels of stereoselectivity in chemical reactions. openmedicinalchemistryjournal.comnih.gov

Table 1: Asymmetric Synthesis Utilizing a (1R,2R)-2-Phenoxycyclohexan-1-ol Auxiliary

| Starting Auxiliary | Reaction Step | Product | Yield | Optical Purity | Reference |

|---|---|---|---|---|---|

| (1R,2R)-2-Phenoxycyclohexan-1-ol | Addition of alkylzinc chloride to the corresponding pyruvate ester | Intermediate α-hydroxy ester | 91% | Not reported | researchgate.net |

| (1R,2R)-2-Phenoxycyclohexan-1-ol | Full sequence to final product | (-)-Frontalin | Not specified | 70% | researchgate.net |

Role in the Elaboration of Natural Product Frameworks and Synthetic Analogues

The indole ring is a fundamental structural motif in a vast number of natural products, particularly indole alkaloids, which exhibit a wide range of biological activities. mdpi.comnih.gov The synthesis of these complex molecules often relies on the strategic functionalization of simpler indole precursors. nih.govmdpi.com Functionalized oxindoles, for example, are key building blocks for bioactive alkaloids like matemone (B1247819) and melochicorin. nih.gov

The (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol scaffold represents a pre-functionalized building block that could streamline the synthesis of certain natural product frameworks. Specifically, it could be a key intermediate for alkaloids containing a fused or spirocyclic cyclohexane ring attached to the indole C2 or C3 position. The synthesis of bis-indole alkaloids, which feature two indole units linked together, often starts from simple indole building blocks that are coupled and further elaborated. capes.gov.brmdpi.com For instance, the reaction of indole with glyoxylic acid can produce bis(1H-indol-3-yl)acetic acids, which are precursors to more complex, naturally-inspired structures. mdpi.com

While a total synthesis of a natural product beginning directly from (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol is not prominently documented, the strategy of using versatile chiral building blocks to access target natural products is a powerful approach in synthetic chemistry. portico.org The development of methods to create the indolyl-cyclohexane core structure is an active area of research, suggesting its potential utility in constructing natural product analogues. researchgate.netbohrium.com

Development of Novel Synthetic Methodologies Utilizing the (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol Scaffold

Research into novel synthetic methodologies often utilizes unique scaffolds to demonstrate new chemical transformations. The indolyl-cyclohexanol motif has been both a target of new synthetic methods and a tool to facilitate others.

One significant development is the creation of the indolyl-cyclohexane core itself through modern catalytic methods. A recently described iodine-catalyzed C3-arylation of indoles with cyclohexanones allows for the selective synthesis of 2-(indol-3-yl)phenols. researchgate.netbohrium.com This process involves a cascade of dehydration condensation, selective oxygenation, and dehydroaromatization, all achieved in a single pot under transition-metal-free conditions. researchgate.netbohrium.com This methodology provides a direct route to a structure closely related to the target compound, transforming simple starting materials into a more complex and valuable scaffold. researchgate.net

Furthermore, the general class of 2-indolylmethanols is recognized for its utility in catalyst-controlled cyclization reactions to generate diverse, structurally complex indole derivatives. mdpi.comrsc.org These alcohol precursors can undergo various annulation reactions, for example with propargylic alcohols, to furnish fused heterocyclic systems like cyclopenta[b]indoles. mdpi.com This highlights the reactivity of the indolyl alcohol moiety and its potential for building intricate molecular frameworks. The specific stereochemistry of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol could be leveraged to control the stereochemical outcome of such cyclization strategies.

Design and Application of Chiral Ligands and Catalysts Incorporating Cyclohexanol-Indole Motifs

Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Chiral heterocycles are particularly effective as ligands in this context. capes.gov.br The indole scaffold has been incorporated into various ligand designs. For example, chiral indole-phosphine oxazoline (B21484) ligands have been developed and found to be effective in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com

Chiral 1,2-disubstituted cyclohexanes are a common and effective backbone for creating ligands due to their conformationally rigid structure, which can create a well-defined chiral environment around a metal center. Similarly, chiral amino alcohols have been successfully used as ligands for reactions like the asymmetric borane (B79455) reduction of ketones. mdpi.com The combination of the rigid cyclohexanol backbone and the functional indole group in (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol makes it an attractive candidate for development into a novel chiral ligand. The indole nitrogen or the C2 position could be functionalized with a phosphine (B1218219) or other coordinating group, creating a bidentate ligand where the stereochemistry is controlled by the fixed (1R,2R) configuration of the cyclohexane ring.

While a specific catalyst derived directly from (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol is not yet widely reported, the principles of ligand design strongly support its potential. The successful application of numerous chiral ligands based on either indole or chiral amino alcohol motifs in asymmetric catalysis suggests that a hybrid scaffold could offer unique reactivity and selectivity. researchgate.netresearchgate.net

Table 2: Examples of Indole and Amino Alcohol-Based Catalysis

| Ligand/Catalyst Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Indole-phosphine oxazoline ligands | Palladium-catalyzed allylic alkylation | Incorporates a chiral indole moiety. | openmedicinalchemistryjournal.com |

| Chiral amino alcohols | Asymmetric borane reduction of ketones | Forms catalytically active species in situ with borane. | mdpi.com |

| Chiral Phosphoramide | Asymmetric reaction of indol-2-yl carbinols | Organocatalytic approach for synthesizing chiral 2-indole-substituted alkanes. | rsc.org |

Theoretical and Computational Investigations of 1r,2r 2 1h Indol 3 Yl Cyclohexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These calculations can determine the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals, which collectively govern the molecule's stability and reactivity.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For molecules containing an indole (B1671886) nucleus, the electronic structure is of particular interest. The indole ring system is electron-rich and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. Computational studies on related indole derivatives often use methods like DFT with the B3LYP functional to calculate these electronic properties. researchgate.net The analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. The oxygen and nitrogen atoms are typically the most electron-rich sites, representing potential hydrogen bond acceptors.

Table 1: Representative Calculated Electronic Properties for Indole-based Compounds Note: This table is illustrative, based on typical values for similar structures, as specific data for (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol is not publicly available.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Correlates with chemical stability and reactivity |

The cyclohexanol (B46403) ring in (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol can exist in several conformations, with the chair form being the most stable. The substituents—the hydroxyl group and the indole group—can occupy either axial or equatorial positions. In a trans-1,2-disubstituted cyclohexane (B81311), such as the specified compound, the most stable conformation is typically the one where both substituents are in equatorial positions to minimize steric hindrance. researchgate.net

Table 2: Predicted Relative Energies of Conformers for a trans-1,2-disubstituted Cyclohexane Note: This table provides a general representation of conformational energies.

| Conformer | Hydroxyl Position | Indole Position | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| A | Equatorial | Equatorial | 0 (Most Stable) |

Molecular Modeling and Docking Studies to Predict In Vitro Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose how a potential drug might interact with its biological target at a molecular level. nih.govnih.gov

For (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol, docking studies would involve placing the molecule into the active site of a target protein. Indole derivatives are known to interact with a variety of enzymes and receptors, including cyclooxygenases (COX), kinases, and indoleamine 2,3-dioxygenase (IDO). mdpi.commdpi.comresearchgate.net Docking simulations can predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. japsonline.com For instance, the hydroxyl group of the cyclohexanol ring and the N-H group of the indole ring are potential hydrogen bond donors, while the aromatic indole system can engage in π-π stacking or hydrophobic interactions with amino acid residues in the active site. mdpi.com

Table 3: Hypothetical Docking Results for (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol with a Target Enzyme Note: This data is illustrative and would depend on the specific protein target.

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 to -10.0 | Arg120, Tyr355, Ser530 | Hydrogen bonds, Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A reliable QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov

To develop a QSAR model for a class of compounds including (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol, a dataset of structurally related indole derivatives with measured in vitro biological data (e.g., IC50 values) is required. mdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) descriptors. Statistical methods are then used to build an equation that correlates these descriptors with the observed biological activity. researchgate.net 3D-QSAR methods, like k-nearest neighbor molecular field analysis (kNN-MFA), generate contour maps that show which regions of the molecule should be modified to enhance activity. researchgate.net

Computational Elucidation of Reaction Mechanisms involving (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol

Computational chemistry can also be used to explore the mechanisms of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. By identifying the lowest energy path, the most likely mechanism can be determined.

For (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol, computational studies could elucidate its formation mechanism. For example, the reaction of indole with cyclohexene (B86901) oxide, a common route to such compounds, can be modeled. DFT calculations could map the potential energy surface for the ring-opening of the epoxide by the indole nucleophile, clarifying whether the reaction proceeds through a concerted or stepwise mechanism and explaining the observed stereoselectivity. These calculations provide valuable insights that can be used to optimize reaction conditions to improve yield and selectivity.

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Chiral Indolylcyclohexanols

The development of efficient and stereoselective synthetic routes to access enantiomerically pure (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol is a primary area for future research. While classical methods may be applicable, emerging strategies in asymmetric catalysis offer more elegant and atom-economical solutions.

Future synthetic endeavors could focus on several key areas:

Organocatalytic Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the construction of chiral molecules. A potential strategy involves the asymmetric Michael addition of an indole (B1671886) nucleophile to cyclohex-2-enone, followed by a stereoselective reduction of the resulting ketone. The use of chiral aminocatalysts or squaramides could control the stereochemistry of the initial addition, setting the stage for the subsequent reduction. nih.gov One-pot procedures combining multiple catalytic steps are particularly attractive for improving efficiency. nih.gov

Transition-Metal Catalyzed Asymmetric Hydrogenation: An alternative approach would be the synthesis of 2-(1H-Indol-3-yl)cyclohex-2-en-1-ol, followed by an asymmetric hydrogenation. Chiral transition-metal complexes, particularly those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, could facilitate the stereoselective reduction of the double bond, yielding the desired (1R,2R) diastereomer.

Biocatalysis: The use of enzymes in synthesis offers unparalleled stereoselectivity under mild conditions. Engineered ketoreductases (KREDs) could be employed for the asymmetric reduction of 2-(1H-Indol-3-yl)cyclohexan-1-one. Furthermore, evolving cytochrome P450 enzymes could potentially catalyze the direct hydroxylation of a 3-cyclohexylindole precursor or facilitate intramolecular C-H amination from an azide (B81097) precursor to form related chiral indolines. nih.gov

Direct C-H Functionalization: Advances in palladium-catalyzed C-H activation could enable the direct coupling of a protected cyclohexanol (B46403) with indole at the C2 position, followed by subsequent manipulation. acs.org However, controlling regioselectivity at the C3 position of the indole remains a significant challenge that future research could address. chemrxiv.orgrsc.orgacs.orgchemrxiv.org

A comparison of these potential strategies is summarized in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Organocatalytic Synthesis | Metal-free, environmentally benign, access to both enantiomers. | Catalyst loading, reaction times, substrate scope. |

| Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivity. | Cost of precious metal catalysts, ligand synthesis. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, green approach. | Enzyme stability, substrate scope, protein engineering required. |

| Direct C-H Functionalization | Atom economy, step efficiency. | Regioselectivity control on the indole ring, catalyst development. |

Novel Applications in Chemical Biology Research

The unique topology of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol makes it an attractive scaffold for the design of new chemical probes and therapeutic agents. The indole moiety is a privileged structure in drug discovery, known to interact with a wide range of biological targets. nih.govmdpi.com The chiral cyclohexanol portion can provide specific hydrogen bonding interactions and conformational rigidity, which are crucial for selective binding to protein active sites.

Future research into the chemical biology applications could include:

Inhibitors of Protein-Protein Interactions (PPIs): The defined stereochemistry of the compound could be exploited to design molecules that mimic a short peptide or a secondary structure element, such as a β-turn. This makes it a potential starting point for developing inhibitors of PPIs, which are implicated in numerous diseases, including cancer. For instance, indole derivatives have been identified as inhibitors of the Mcl-1 anti-apoptotic protein. nih.gov

Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol scaffold could be elaborated to target specific kinases, such as those in the JAK/STAT signaling pathway, which has been successfully targeted by other indole-based compounds. mdpi.com

Neurological Receptor Ligands: The structural similarity of the indole group to neurotransmitters like serotonin (B10506) suggests that derivatives of this scaffold could be explored as ligands for various receptors in the central nervous system.

The chirality of the molecule is paramount, as different enantiomers and diastereomers often exhibit vastly different biological activities. pressbooks.pubmonash.edu Future studies will require the synthesis of all possible stereoisomers to conduct thorough structure-activity relationship (SAR) studies and to identify the eutomer (the most active stereoisomer).

Advanced Analytical and Spectroscopic Techniques for Structural Characterization

Unambiguous determination of the absolute and relative stereochemistry of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol and its derivatives is critical. While classical techniques provide foundational data, advanced methods will be indispensable for comprehensive characterization.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC will be essential for assigning the proton and carbon signals of the molecular framework. To establish the relative stereochemistry (cis/trans relationship of the hydroxyl and indolyl groups), Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) will be crucial for determining the spatial proximity of protons on the cyclohexane (B81311) ring. wordpress.com

Chiral Derivatizing Agents (CDAs) in NMR: To determine the absolute configuration of the chiral centers, the use of chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or α-methoxyphenylacetic acid (MPA) will be a key strategy. researchgate.net By forming diastereomeric esters with the cyclohexanol hydroxyl group, the resulting differences in the NMR chemical shifts of nearby protons can be used to deduce the absolute stereochemistry.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the 13C and 1H NMR chemical shifts for different possible stereoisomers. nih.gov Comparing the calculated spectra with the experimental data provides a powerful method for structural verification, especially in complex cases.

Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy is a sensitive technique for studying chiral molecules. The experimental CD spectrum of (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol, when compared with theoretical spectra calculated using time-dependent DFT (TD-DFT), can provide definitive proof of the absolute configuration. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the parent ion, which can be characteristic for indole alkaloids and their derivatives. nih.govresearchgate.net

| Technique | Information Obtained |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, basic structural framework. |

| NOESY/ROESY NMR | Relative stereochemistry (spatial proximity of atoms). |

| NMR with Chiral Derivatizing Agents | Absolute stereochemistry of the alcohol center. |

| DFT Calculations | Prediction of NMR spectra to aid in stereochemical assignment. |

| Circular Dichroism (CD) | Absolute stereochemistry. |

| High-Resolution Mass Spectrometry | Elemental composition. |

Expanding the Scope of Derivatization and Scaffold Modification for Academic Exploration

Systematic modification of the (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol scaffold is a crucial next step for academic exploration and for building structure-activity relationships (SAR). nih.govrsc.org The modular nature of the molecule, with distinct indole and cyclohexanol domains, allows for targeted derivatization.

Future research should explore:

Indole Core Modifications:

N-Substitution: The indole nitrogen can be alkylated, acylated, or sulfonylated to modulate its electronic properties and hydrogen-bonding capacity. researchgate.net

Ring Substitution: Electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions can be used to introduce substituents (e.g., halogens, alkyl, aryl, nitro groups) at various positions (C2, C4, C5, C6, C7) of the indole ring. These modifications can significantly impact biological activity and pharmacokinetic properties.

Cyclohexanol Ring Modifications:

Hydroxyl Group Derivatization: The secondary alcohol can be converted into ethers, esters, or other functional groups to explore different interactions with biological targets.

Introduction of Additional Substituents: The cyclohexane ring itself can be further functionalized, although this may require more complex synthetic routes starting from substituted cyclohexanone (B45756) precursors.

Linker Modification: While the current focus is on a direct bond between the indole C3 and the cyclohexane ring, future work could explore the introduction of short linkers (e.g., methylene, carbonyl) to alter the relative orientation of the two key fragments.

The creation of a focused library of these derivatives would be invaluable for screening against various biological targets and for understanding the key structural features required for a desired activity. researchgate.net This systematic approach will be fundamental to unlocking the full potential of the (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol scaffold in academic and applied research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.